molecular formula C9H12N2O2 B1296831 N-(2-Amino-4-methoxyphenyl)acetamide CAS No. 5472-37-7

N-(2-Amino-4-methoxyphenyl)acetamide

Cat. No. B1296831
CAS RN: 5472-37-7
M. Wt: 180.2 g/mol
InChI Key: VUJSQJDPBROTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Amino-4-methoxyphenyl)acetamide” is a compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.20 g/mol . This compound belongs to the class of organic compounds known as phenylacetamides . It is functionally related to a p-anisidine and a paracetamol .


Synthesis Analysis

The compound can be obtained by the reduction of N-(2-methoxy-4-nitrophenyl)acetamide in ethanol with Pd/C as a catalyst, under a hydrogen atmosphere .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H12N2O2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,10H2,1-2H3,(H,11,12) . The SMILES string representation is CC(=O)NC1=C(C=C(C=C1)OC)N .


Physical And Chemical Properties Analysis

The compound is a solid . It has a topological polar surface area of 64.4 Ų . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 180.089877630 g/mol .

Scientific Research Applications

  • Scientific Field : Organic Chemistry

    • Application Summary : The compound 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which has a structure similar to the one you mentioned, has been synthesized via a Schiff bases reduction route . This compound is an important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
    • Methods of Application : The synthesis involves the reduction of Schiff bases . Sodium borohydride (NaBH4), a powerful reducing agent, is used for the reduction of different functional groups .
    • Results or Outcomes : The synthesized compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : 2-Aminothiazole-based compounds, which are structurally related to the compound you mentioned, have been associated with various biological activities . They can act as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents .
    • Methods of Application : The synthesis of these compounds involves various synthetic strategies to access novel 2-aminothiazole derivatives .
    • Results or Outcomes : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : Phenoxy acetamide and its derivatives (chalcone, indole and quinoline) have been investigated for their synthesis and pharmacological activities . These compounds are potential therapeutic candidates .
    • Methods of Application : The study involves the synthesis of phenoxy acetamide and its derivatives .
    • Results or Outcomes : The literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in terms of safety and efficacy .
  • Scientific Field : Anticancer Drug Discovery

    • Application Summary : 2-aminothiazole derivatives have shown potential in anticancer drug discovery . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
    • Methods of Application : The study involves the development and structural modification of 2-aminothiazole to pursue potent anticancers .
    • Results or Outcomes : Different 2-aminothiazole analogs exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
  • Scientific Field : Industrial Chemistry

    • Application Summary : 2-Acetamidoanisole, a compound similar to N-(2-Amino-4-methoxyphenyl)acetamide, has been used in various experiments as a preparatory step for making products, such as paper and rubber anti-skid safety shoes .
    • Methods of Application : The study involves the use of 2-Acetamidoanisole in the production of industrial goods .
    • Results or Outcomes : The application of 2-Acetamidoanisole has been successful in the production of paper and rubber anti-skid safety shoes .
  • Scientific Field : Hepatic Mitochondrial Beta-Oxidation

    • Application Summary : Octanoate (also known as sodium octanoate), a medium-chain fatty acid metabolized in the liver, is a potential substrate for non-invasive breath testing of hepatic mitochondrial beta-oxidation .
    • Methods of Application : The study involves the use of octanoate for non-invasive breath testing .
    • Results or Outcomes : The application of octanoate has been successful in testing hepatic mitochondrial beta-oxidation .
  • Scientific Field : Anticancer Drug Discovery

    • Application Summary : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (also known as EP128495, MPC-6827, Azixa), a compound similar to N-(2-Amino-4-methoxyphenyl)acetamide, has been discovered as an anticancer clinical candidate with potent apoptosis inducing activity .
    • Methods of Application : The study involves the development and structural modification of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine to pursue potent anticancers .
    • Results or Outcomes : Different N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-(2-amino-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJSQJDPBROTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282751
Record name N-(2-Amino-4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Amino-4-methoxyphenyl)acetamide

CAS RN

5472-37-7
Record name 5472-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Amino-4-methoxy-phenyl)-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Amino-4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Amino-4-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-Amino-4-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-Amino-4-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-Amino-4-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-Amino-4-methoxyphenyl)acetamide

Citations

For This Compound
1
Citations
SR Pollack, DJ Schenk - Journal of Labelled Compounds and …, 2015 - Wiley Online Library
Omeprazole (Prilosec®) is a selective and irreversible proton pump inhibitor used to treat various medical conditions related to the production of excess stomach acids. It functions by …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.